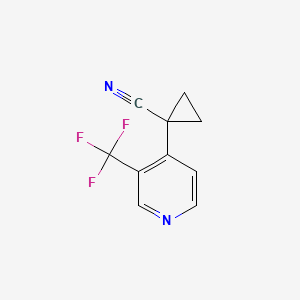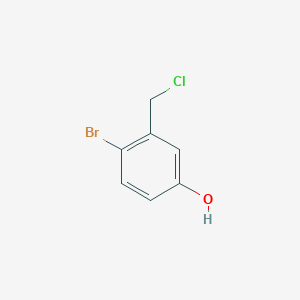
1-(3,5-Dichloropyridin-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
The synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-one typically involves the reaction of 3,5-dichloropyridine with propan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures. After the reaction is complete, the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
1-(3,5-Dichloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloropyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,5-Dichloropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(2,5-Dichloropyridin-3-yl)propan-2-one: This compound has a similar structure but differs in the position of the chlorine atoms on the pyridine ring. It may exhibit different chemical reactivity and biological activity.
1-(4,6-Dichloropyridin-3-yl)propan-2-one: Another structural isomer with chlorine atoms at different positions, leading to variations in its properties and applications .
Propiedades
Fórmula molecular |
C8H7Cl2NO |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)2-8-7(10)3-6(9)4-11-8/h3-4H,2H2,1H3 |
Clave InChI |
AJEPKJQUBHCVNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)













